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MAGE-2 (157-166)

Cat. No.: B1575070
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Description

Historical Context of Tumor-Associated Antigen (TAA) Epitope Discovery and Characterization

The concept that the immune system could recognize and reject tumors was first proposed in the mid-20th century. mdpi.com Early experiments in 1943 provided the first significant evidence of the immune system's role in tumor rejection. mdpi.comencyclopedia.pub However, it wasn't until the late 1970s that breakthrough discoveries confirmed that the human immune system can indeed recognize and target cancer. cancerresearch.org

A major leap forward came in 1989 with the identification of the molecular nature of antigens expressed by tumors and recognized by cytotoxic T lymphocytes (CTLs), a type of immune cell that can kill cancer cells. mdpi.comencyclopedia.pubnih.gov This discovery revealed that mutations in tumor cells could create altered proteins, marking these cells for destruction by CTLs. mdpi.comencyclopedia.pub This led to the classification of tumor antigens into two main categories: tumor-associated antigens (TAAs) and tumor-specific antigens (TSAs). mdpi.comencyclopedia.pub

The first human tumor-associated antigen, MAGE-A1, was identified in 1991 from a melanoma cell line. mdpi.comnih.gov This discovery was a landmark in tumor immunology, solving the long-standing puzzle of how T cells recognize cancer cells. cancerresearch.org This breakthrough stimulated a massive effort to discover more tumor antigens, a pursuit that continues to this day. nih.gov

Identification and Initial Characterization of MAGE-2 (157-166) as an HLA Class I-Restricted Epitope

The peptide MAGE-2 (157-166), with the amino acid sequence YLQLVFGIEV, was identified as a specific epitope derived from the MAGE-2 protein. sb-peptide.comgoogle.com An epitope is the precise part of an antigen that is recognized by the immune system.

Initial studies demonstrated that MAGE-2 (157-166) binds with high affinity to the HLA-A02:01 molecule, a common type of MHC class I molecule in humans. sb-peptide.comnih.gov This binding is a prerequisite for the peptide to be presented to and recognized by CTLs. nih.gov Further research using HLA-A02:01 transgenic mice showed that MAGE-2 (157-166) was immunogenic, meaning it could induce a specific CTL response. sb-peptide.comnih.gov

Crucially, these CTLs were able to specifically recognize and kill cells that expressed both the MAGE-2 protein and the HLA-A*02:01 molecule. nih.gov This confirmed that MAGE-2 (157-166) is a naturally processed and presented epitope. nih.gov The identification of this HLA class I-restricted epitope was a significant finding, as it provided a specific target for the development of immunotherapies aimed at MAGE-2-expressing cancers. sb-peptide.comnih.gov

Interestingly, a closely related peptide, MAGE-2 (156-164) with the sequence EYLQLVFGI, was identified as an epitope presented by the HLA-A24 allele, which is common in Japanese and other populations. aacrjournals.org This highlights how different HLA types can present slightly different but overlapping peptide fragments from the same protein.

Defining the Research Scope for MAGE-2 (157-166) within Fundamental Immunology

The discovery and characterization of MAGE-2 (157-166) have defined a clear research path within fundamental immunology. The primary focus is on understanding the cellular and molecular mechanisms that govern the immune response to this specific peptide. immunologyresearchjournal.com This includes investigating the development, activation, and function of T cells that recognize MAGE-2 (157-166). immunologyresearchjournal.com

A key area of research is the study of both innate and adaptive immune responses to this epitope. immunologyresearchjournal.com This involves understanding how the peptide is processed and presented by antigen-presenting cells, the signaling pathways that are activated in T cells upon recognition, and the generation of immunological memory against this antigen. immunologyresearchjournal.com

Furthermore, research on MAGE-2 (157-166) contributes to the broader field of immunopathology by exploring why the immune system often fails to control the growth of MAGE-2-expressing tumors. nih.govimmunologyresearchjournal.com This includes studying the tumor microenvironment and the various immunosuppressive mechanisms that can dampen the anti-tumor immune response. nih.gov

Properties

sequence

YLQLVFGIEV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 2 (157-166); MAGE-2 (157-166)

Origin of Product

United States

Molecular and Cellular Mechanisms of Mage 2 157 166 Antigen Presentation

Antigen Processing Pathways Governing MAGE-2 (157-166) Presentation

The journey of the MAGE-2 (157-166) peptide from a full-length intracellular protein to a small fragment presented on the cell surface involves several key cellular machines. The primary route for generating peptides for MHC class I presentation is the ubiquitin-proteasome pathway. oup.com

The degradation of the MAGE-2 precursor protein is initiated by the ubiquitin-proteasome system. nih.gov Proteins targeted for degradation are tagged with ubiquitin molecules, marking them for destruction by the proteasome, a large, multi-catalytic protease complex. oncohemakey.com The 26S proteasome, composed of a 20S catalytic core and a 19S regulatory particle, recognizes and unfolds ubiquitinated proteins, feeding them into the central chamber of the 20S core where they are cleaved into smaller peptides. oncohemakey.com

The composition of the proteasome's catalytic subunits can influence the types of peptides produced. Standard proteasomes are present in all mammalian cells; however, in response to inflammatory signals like interferon-gamma (IFN-γ), cells can express immunoproteasomes. nih.gov These specialized proteasomes have altered cleavage preferences that are thought to be more efficient at generating peptides that bind to MHC class I molecules. nih.gov Furthermore, intermediate proteasomes, containing a mix of standard and inducible catalytic subunits, have been identified and can uniquely process certain tumor antigens. pnas.org For instance, specific MAGE-A antigens have been shown to be exclusively processed by these intermediate proteasomes. pnas.orgnih.gov While the precise proteasome subtype responsible for generating the MAGE-2 (157-166) peptide has not been definitively identified in all contexts, the proteasome is a critical player in its production. nih.gov

Following their generation in the cytosol, peptides destined for MHC class I presentation must be transported into the endoplasmic reticulum (ER), a process mediated by the Transporter Associated with Antigen Processing (TAP). physiology.orgnih.gov TAP is a heterodimeric protein complex, consisting of TAP1 and TAP2 subunits, that forms a channel through the ER membrane. physiology.orgnih.gov This transporter is a member of the ATP-binding cassette (ABC) family, utilizing the energy from ATP hydrolysis to actively pump peptides from the cytoplasm into the ER lumen. nih.govresearchgate.net

The selection of peptides by TAP is not random; it exhibits a preference for peptides that are typically 8-16 amino acids in length and possess specific C-terminal residues. physiology.org This selectivity is a crucial checkpoint in the antigen presentation pathway, ensuring that peptides with the potential to bind MHC class I molecules are efficiently delivered to the ER. physiology.org The efficient transport of MAGE-2 (157-166) by TAP is therefore a prerequisite for its subsequent loading onto MHC class I molecules within the ER. nih.gov Deficiencies in TAP function can lead to a significant reduction in the surface expression of MHC class I molecules, impairing the ability of the immune system to recognize and eliminate tumor cells. nih.govnih.gov

Proteasomal Processing of MAGE-2 Precursor Protein

Major Histocompatibility Complex (MHC) Class I Association with MAGE-2 (157-166)

Once inside the ER, the MAGE-2 (157-166) peptide associates with MHC class I molecules, forming a stable complex that is then transported to the cell surface for presentation to CD8+ T cells. sb-peptide.comsb-peptide.com

The binding of a peptide to an MHC class I molecule is highly specific and is determined by the particular Human Leukocyte Antigen (HLA) allele expressed by an individual. aacrjournals.org The MAGE-2 (157-166) peptide, with the amino acid sequence YLQLVFGIEV, has been identified as an epitope presented by the HLA-A*02:01 allele. sb-peptide.comaacrjournals.org This allele is common in Caucasian populations. aacrjournals.org

Another MAGE-2 derived peptide, EYLQLVFGI, corresponding to amino acids 156-164, has been shown to bind to the HLA-A24 allele. aacrjournals.orgnih.gov HLA-A24 is the most prevalent allele in the Japanese population and is also found in Caucasians. aacrjournals.orgnih.gov The identification of MAGE-2 peptides that bind to different HLA alleles is crucial for the development of broadly applicable cancer immunotherapies. aacrjournals.org

The specificity of peptide binding is dictated by anchor residues within the peptide sequence that fit into corresponding pockets in the MHC binding groove. nih.gov For HLA-A*02:01, peptides typically have a leucine (B10760876) or methionine at position 2 and a valine or leucine at the C-terminus. The MAGE-2 (157-166) peptide fits this motif.

Table 1: MAGE-2 Peptides and their HLA Restriction

Peptide SequenceAmino Acid PositionRestricted HLA Allele
YLQLVFGIEV157-166HLA-A*02:01
EYLQLVFGI156-164HLA-A24

This table summarizes the identified MAGE-2 peptides and their specific HLA class I restrictions.

The stability of the peptide-MHC class I complex is a critical determinant of its immunogenicity. researchgate.net A stable complex is more likely to persist on the cell surface, increasing the probability of its recognition by a specific T cell. The binding of peptides to MHC class I molecules is a dynamic process characterized by association and dissociation rates. nih.gov

Thermodynamically, a stable complex is one with a low dissociation constant (Kd), indicating a high affinity between the peptide and the MHC molecule. Kinetically, a stable complex exhibits a slow off-rate (k_off), meaning the peptide dissociates from the MHC molecule slowly. nih.gov Studies have shown that immunogenic peptides, those capable of eliciting a T cell response, generally form more stable complexes with MHC class I molecules compared to non-immunogenic peptides. researchgate.net The MAGE-2 (157-166) peptide forms a stable complex with HLA-A02:01, contributing to its ability to induce a CTL response. sb-peptide.comsb-peptide.com The precise thermodynamic and kinetic parameters for the MAGE-2 (157-166)-HLA-A02:01 interaction would require specific experimental determination using techniques like surface plasmon resonance. nih.gov

The three-dimensional structure of the peptide-MHC complex reveals the molecular basis for binding specificity and stability. The MHC class I binding groove is a cleft formed by two alpha-helices atop a beta-sheet floor. nih.govresearchgate.net The peptide lies within this groove, with its anchor residues buried in specific pockets. nih.gov

Thermodynamics and Kinetics of MAGE-2 (157-166)-MHC Class I Binding Stability

Cellular Context of MAGE-2 (157-166) Presentation

The presentation of the MAGE-2 (157-166) peptide, with the sequence YLQLVFGIEV, to the immune system is a critical step in initiating a T-cell-mediated response against tumors expressing the MAGE-2 antigen. acrobiosystems.comsb-peptide.com This process occurs within a specific cellular framework, primarily involving antigen-presenting cells (APCs) that process the MAGE-2 protein and display the resulting peptide fragment on their surface via Major Histocompatibility Complex (MHC) class I molecules. immunopaedia.org.zawikipedia.org The context of this presentation can be broadly divided into two key pathways: endogenous presentation by cells expressing the MAGE-2 gene themselves, and cross-presentation by professional APCs that have acquired the antigen from an external source.

Endogenous Antigen Presentation in Antigen-Presenting Cells

Endogenous antigen presentation refers to the pathway by which proteins synthesized within a cell are processed and presented on MHC class I molecules. immunopaedia.org.zafrontiersin.org For the MAGE-2 (157-166) epitope, this occurs in cells that endogenously express the MAGE-2 protein, such as various types of tumor cells. sb-peptide.comnih.gov The MAGE-A2 antigen is an intracellular protein, and the YLQLVFGIEV peptide is a known cytotoxic T lymphocyte (CTL) epitope presented by the HLA-A*02:01 molecule, a human MHC class I type. acrobiosystems.comsb-peptide.com

The process begins with the synthesis of the MAGE-2 protein within the cell. bmj.com Like other intracellular proteins, MAGE-2 is subject to degradation by the proteasome, a large protein complex in the cytoplasm that breaks down proteins into smaller peptides. frontiersin.orgmdpi.com The resulting peptide fragments, including the MAGE-2 (157-166) sequence, are then transported from the cytoplasm into the endoplasmic reticulum (ER). frontiersin.org

Inside the ER, these peptides are loaded onto newly synthesized MHC class I molecules. frontiersin.org This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T cells. immunopaedia.org.za Research has demonstrated that CTLs can be elicited that specifically recognize and lyse tumor cells that express both MAGE-2 and HLA-A*02:01, confirming that the MAGE-2 (157-166) peptide is naturally processed and presented through this endogenous pathway. sb-peptide.com This mechanism is fundamental for the immune system to recognize and eliminate cancerous cells that have aberrant gene expression. pereiralab.com

Examination of Cross-Presentation Pathways for MAGE-2 (157-166)

While tumor cells can present endogenous antigens, they are often not efficient at priming a naive T-cell response. nih.gov The primary activation of anti-tumor T cells is predominantly handled by professional antigen-presenting cells (APCs), such as dendritic cells (DCs), through a process called cross-presentation. bmj.comnih.gov

Cross-presentation is the mechanism by which APCs process exogenous antigens—proteins acquired from outside the cell—and present the resulting peptides on their MHC class I molecules. bmj.comnih.gov In the context of MAGE-2, professional APCs like DCs can take up the MAGE-2 protein released from dying tumor cells. mdpi.com

Once internalized into the APC, the exogenous MAGE-2 protein is processed. The exact mechanisms for routing exogenous antigens to the MHC class I pathway are complex and can involve several routes. One major pathway involves the antigen escaping from the endocytic compartment (phagosome) into the cytosol. nih.gov Once in the cytosol, the MAGE-2 protein is degraded by the proteasome, and the resulting peptides, including YLQLVFGIEV, are transported into the ER to be loaded onto MHC class I molecules, similar to the endogenous pathway. frontiersin.orgnih.gov These peptide-MHC I complexes are then displayed on the surface of the APC.

By cross-presenting the MAGE-2 (157-166) peptide, DCs can effectively prime naive CD8+ T cells, initiating a primary immune response against MAGE-2-expressing tumors. wikipedia.orgnih.gov These activated CTLs can then recognize and kill tumor cells that are endogenously presenting the same peptide. pereiralab.com This division of labor, where professional APCs prime the T-cell response through cross-presentation, is a vital link between the innate and adaptive immune systems for mounting an effective anti-tumor defense. bmj.comnih.gov

Compound and Gene Information

NameTypeDescription
MAGE-2 (157-166)PeptideAn epitope with the amino acid sequence YLQLVFGIEV, derived from the MAGE-A2 protein. sb-peptide.com
MAGE-A2ProteinMelanoma-associated antigen 2, a cancer-testis antigen expressed in various tumors. acrobiosystems.comnih.gov
HLA-A*02:01Protein ComplexA human MHC class I molecule that presents the MAGE-2 (157-166) peptide. acrobiosystems.comsb-peptide.com
CD8ProteinA co-receptor on cytotoxic T cells that recognizes MHC class I molecules. immunopaedia.org.za
Dendritic Cells (DCs)Cell TypeProfessional antigen-presenting cells crucial for initiating T-cell responses, including via cross-presentation. wikipedia.orgnih.gov

T Cell Recognition and Activation Mediated by Mage 2 157 166

Characterization of T-Cell Receptor (TCR) Repertoire Specific for MAGE-2 (157-166)/MHC Complex

The interaction between a T-cell receptor (TCR) and a peptide-Major Histocompatibility Complex (pMHC) is a cornerstone of the adaptive immune response. unil.ch The characterization of the TCR repertoire specific for the MAGE-2 (157-166) epitope presented by an MHC molecule provides insights into the nature of the immune response against tumors expressing MAGE-A2.

Diversity and Clonality of MAGE-2 (157-166)-Specific TCRs

The TCR repertoire is vast and diverse, generated through somatic V(D)J recombination of gene segments in the α and β chains (or γ and δ chains). unil.chcegat.com This diversity allows the immune system to recognize a wide array of antigens. unil.ch The diversity of the TCR repertoire can be assessed by sequencing the hypervariable complementarity-determining region 3 (CDR3), which is unique to each TCR variant and is crucial for antigen recognition. cegat.com

Upon encountering a specific antigen like MAGE-2 (157-166), T-cells with TCRs that recognize this epitope will proliferate, leading to clonal expansion. nih.gov The extent of this expansion, or clonality, can be measured to understand the magnitude of the immune response. unil.ch Studies investigating the TCR repertoire in various contexts, such as in tumors or after vaccination, reveal the dynamics of T-cell responses, where a diverse repertoire can indicate a broad potential for antigen recognition, while high clonality suggests a focused and potent response to a specific epitope. nih.govnih.gov While specific data on the diversity and clonality of TCRs targeting MAGE-2 (157-166) is not extensively detailed in the provided results, the principles of TCR repertoire analysis suggest that a successful immune response would involve the selection and expansion of specific T-cell clones.

Structural Basis of TCR Recognition of the MAGE-2 (157-166) Epitope

The structural basis of how a TCR recognizes a pMHC complex is critical for understanding the specificity and affinity of the interaction. nih.govresearchgate.net Crystal structures of TCR-pMHC complexes have revealed that the TCR typically docks onto the pMHC surface, with the CDR loops of both the α and β chains making contact with both the peptide and the MHC molecule. nih.govnih.gov

The interaction is often characterized by a "hot spot" of contacts, where a few key residues on the TCR and pMHC contribute most of the binding energy. researchgate.net The conformation of the peptide within the MHC binding groove and the specific amino acid side chains it exposes are crucial for TCR recognition. researchgate.net While a specific crystal structure for a TCR in complex with MAGE-2 (157-166)/HLA-A02:01 was not found in the search results, the general principles of TCR-pMHC interaction would apply. The YLQLVFGIEV peptide would be anchored in the HLA-A02:01 groove, with certain residues pointing upwards for TCR contact. The affinity and specificity of this recognition would be determined by the precise molecular interactions, including hydrogen bonds, salt bridges, and van der Waals forces, between the TCR CDR loops and the MAGE-2 (157-166) epitope. nih.govresearchgate.net

Cytotoxic T Lymphocyte (CTL) Activation and Function in Response to MAGE-2 (157-166)

The recognition of the MAGE-2 (157-166)/MHC complex by a specific TCR on a CD8+ T-cell initiates a cascade of events leading to the activation of the T-cell into a cytotoxic T lymphocyte (CTL). sb-peptide.comnih.gov These CTLs are the primary effectors of the cellular immune response against tumor cells.

Signal Transduction Pathways Initiated by MAGE-2 (157-166) Recognition

TCR engagement with the MAGE-2 (157-166)-MHC complex triggers a series of intracellular signaling pathways. nso-journal.org This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex by Src-family kinases. nso-journal.org This initial phosphorylation event creates docking sites for other signaling molecules, leading to the activation of several downstream pathways, including:

The RAS/Raf/MEK/ERK pathway: This pathway is crucial for T-cell proliferation, differentiation, and survival. nih.gov

The PI3K/AKT pathway: This pathway promotes cell survival and is involved in regulating T-cell metabolism. nih.gov

The PKC pathway: Protein kinase C activation contributes to the modulation of other signaling pathways and gene expression. nih.gov

These signaling cascades ultimately result in the activation of transcription factors, such as NF-κB, AP-1, and NFAT, which drive the expression of genes necessary for CTL effector functions. nih.gov

Phenotypic and Functional Characteristics of MAGE-2 (157-166)-Specific CTLs (e.g., cytokine production, cytotoxicity)

Activated MAGE-2 (157-166)-specific CTLs exhibit a distinct phenotype and a set of effector functions aimed at eliminating target tumor cells. sb-peptide.commdpi.com

Phenotypic Markers: Upon activation, CTLs upregulate various cell surface markers, including CD69 and CD107a (a marker for degranulation). mdpi.com

Cytokine Production: MAGE-2 (157-166)-specific CTLs are known to produce a range of pro-inflammatory cytokines that contribute to the anti-tumor immune response. sb-peptide.commdpi.com Key cytokines include:

Interferon-gamma (IFN-γ): A crucial cytokine that has direct anti-proliferative effects on some tumor cells and can upregulate MHC class I expression on cancer cells, making them more visible to CTLs. mdpi.com

Tumor Necrosis Factor-alpha (TNF-α): Can induce apoptosis in tumor cells and has synergistic effects with IFN-γ. mdpi.com

Cytotoxicity: The primary function of CTLs is to directly kill target cells. This is achieved through two main mechanisms:

Granule exocytosis: CTLs release cytotoxic granules containing perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis. mdpi.com

Fas/FasL pathway: CTLs can express Fas Ligand (FasL), which binds to the Fas receptor on target cells, triggering an apoptotic signaling cascade. mdpi.com

Studies have demonstrated that CTLs generated against MAGE peptides can effectively lyse tumor cells that express both the MAGE antigen and the appropriate HLA molecule. sb-peptide.comnih.gov

Effector Molecule Function in Anti-Tumor Response
IFN-γ Anti-proliferative effects, increased MHC expression on tumor cells
TNF-α Induction of apoptosis, synergistic effects with IFN-γ
Granzyme B Induces apoptosis in target cells
Perforin Forms pores in the target cell membrane
Fas Ligand (sFasL) Binds to Fas receptor on target cells to induce apoptosis

Investigation of Immunological Memory Formation in Response to MAGE-2 (157-166) in Research Models

A key feature of the adaptive immune system is the generation of immunological memory, which allows for a more rapid and robust response upon subsequent encounters with the same antigen. nih.govlumenlearning.com Following a primary response to an antigen like MAGE-2 (157-166), a subset of the expanded CTLs will differentiate into long-lived memory T-cells. nih.govmdpi.com

Research models, such as transgenic mice, are instrumental in studying the formation of immunological memory. sb-peptide.comsoton.ac.uk In these models, vaccination with the MAGE-2 (157-166) peptide can lead to the generation of a memory T-cell population. soton.ac.uk These memory cells persist after the initial antigen has been cleared and are characterized by their ability to quickly become effector CTLs upon re-exposure to the MAGE-2 (157-166) antigen. nih.govmdpi.com

Methodologies for Investigating Mage 2 157 166 in Academic Research

In Vitro Assays for MAGE-2 (157-166) Epitope Characterization

A range of in vitro assays is employed to dissect the interaction of MAGE-2 (157-166) with the immune system, specifically its presentation by Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T-cells.

MHC Class I Binding Assays and Stability Measurements

A crucial first step in characterizing a T-cell epitope is to determine its ability to bind to MHC class I molecules. For MAGE-2 (157-166), which is known to be presented by HLA-A02:01, researchers utilize binding assays to quantify this interaction. sb-peptide.com These assays often involve incubating the peptide with soluble, recombinant HLA-A02:01 molecules. The stability of the resulting peptide-MHC complex is a key determinant of its immunogenicity. researchgate.net

Methods like nanoscale differential scanning fluorimetry (nDSF) can be used to measure the thermal stability of these complexes. biorxiv.org A higher melting temperature indicates a more stable complex, which is more likely to be effectively presented on the cell surface to elicit a T-cell response. researchgate.netbiorxiv.org The dissociation rate of the peptide from the MHC molecule, often measured at physiological temperatures (37°C), is another critical parameter. Peptides that form stable complexes with low dissociation rates are generally more immunogenic. researchgate.net Studies have shown that selecting peptides based on both binding affinity and complex stability leads to a more accurate identification of potential cytotoxic T-lymphocyte (CTL) epitopes. researchgate.net

T-Cell Proliferation and Cytotoxicity Assays

Once it is established that MAGE-2 (157-166) can bind to MHC class I, researchers investigate its ability to activate T-cells. T-cell proliferation assays are used to determine if T-cells specific for the MAGE-2 (157-166) epitope multiply in response to stimulation. msesupplies.comassaygenie.com One common method is the MTT assay, which measures the metabolic activity of cells. An increase in the number of viable, proliferating T-cells results in a color change that can be quantified. msesupplies.com

Cytotoxicity assays, such as the chromium-51 (B80572) (⁵¹Cr) release assay, directly measure the ability of CTLs to kill target cells presenting the MAGE-2 (157-166) peptide on their surface. nih.gov In this assay, target cells are labeled with radioactive ⁵¹Cr. If the CTLs recognize and lyse the target cells, ⁵¹Cr is released into the cell culture supernatant, and the amount of radioactivity is proportional to the level of cell killing. nih.gov These assays provide direct evidence of the functional capacity of the T-cells activated by the peptide.

ELISpot and Intracellular Cytokine Staining for MAGE-2 (157-166)-Specific T-Cells

To quantify the frequency of T-cells that respond to MAGE-2 (157-166), researchers often use the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS). sb-peptide.comnih.gov The ELISpot assay is a highly sensitive method that detects cytokine secretion from individual T-cells upon antigen stimulation. immunospot.comresearchgate.net For instance, when peripheral blood mononuclear cells (PBMCs) are stimulated with the MAGE-2 (157-166) peptide, T-cells that recognize the peptide will produce cytokines like interferon-gamma (IFN-γ). ashpublications.orgsb-peptide.com Each spot that develops on the assay plate represents a single cytokine-producing cell. cellcarta.com

Intracellular Cytokine Staining (ICS) is another powerful technique that allows for the multiparametric analysis of T-cell responses at the single-cell level using flow cytometry. cellcarta.comscienceopen.com Following stimulation with the MAGE-2 (157-166) peptide, cells are treated with agents that block cytokine secretion, causing them to accumulate inside the cell. The cells are then permeabilized and stained with fluorescently labeled antibodies specific for various cytokines and cell surface markers (e.g., CD8). cellcarta.com This method not only quantifies the number of responding T-cells but also allows for their phenotypic characterization. nih.gov

Table 1: Comparison of ELISpot and Intracellular Cytokine Staining (ICS)

FeatureELISpot AssayIntracellular Cytokine Staining (ICS)
Principle Measures secreted cytokines captured on a membrane. cellcarta.comDetects intracellular cytokine accumulation. cellcarta.com
Primary Output Number of spot-forming cells per million total cells. cellcarta.comPercentage or count of cytokine-producing cells within specific T-cell subsets (e.g., CD8+). cellcarta.com
Sensitivity Generally considered more sensitive for detecting low-frequency responses. immunospot.comscienceopen.comSensitivity can be lower, but can be enhanced with short-term cell culture. scienceopen.com
Phenotyping Does not directly identify the phenotype of the secreting cell. researchgate.netAllows for simultaneous phenotyping of responding cells (e.g., CD4 vs. CD8, memory subsets). cellcarta.com
Multiplexing Typically measures one or two cytokines. cellcarta.comCan measure multiple cytokines simultaneously, assessing polyfunctionality. cellcarta.com

Flow Cytometry and MHC-Peptide Tetramer Staining for T-Cell Detection

A direct way to visualize and enumerate T-cells specific for the MAGE-2 (157-166) epitope is through the use of MHC-peptide tetramers. mblbio.com Monomeric MHC-peptide complexes have low affinity for the T-cell receptor (TCR), making them unsuitable for stable binding. lubio.ch To overcome this, four biotinylated MHC-peptide monomers are complexed with a fluorescently labeled streptavidin molecule, creating a tetramer. lubio.chcosmobiousa.com This multivalent structure has a much higher avidity for the TCR, allowing for stable and specific staining of antigen-specific T-cells. mblbio.commblbio.com

These fluorescently labeled tetramers, loaded with the MAGE-2 (157-166) peptide, can be used in flow cytometry to directly identify and quantify the population of T-cells that recognize this specific epitope within a mixed population of cells, such as PBMCs. mblbio.comlubio.ch This technique is invaluable for monitoring the frequency of these T-cells in various research and clinical contexts. lubio.ch

Peptide Synthesis and Modification Techniques for MAGE-2 (157-166) Analogs

The chemical synthesis of MAGE-2 (157-166) and its variants is fundamental to the research described above. Modern peptide synthesis techniques also allow for the creation of modified versions of the peptide to enhance its properties.

Peptides like MAGE-2 (157-166) are typically synthesized using solid-phase peptide synthesis (SPPS). jpt.comgoogle.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The process is often automated, allowing for the efficient and high-purity production of peptides. google.comjpt.com Following synthesis, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC). nih.gov

Researchers can also employ various modification strategies to create analogs of MAGE-2 (157-166). abyntek.com These modifications can include:

Amino Acid Substitutions: Replacing specific amino acids in the sequence. abyntek.com

Cyclization: Creating a cyclic peptide structure to improve stability. abyntek.com

Conjugation: Attaching other molecules like fluorophores or biotin (B1667282) for detection and assay purposes. abyntek.com

Incorporation of Non-natural Amino Acids: Introducing synthetic amino acids to alter the peptide's properties. abyntek.com

These techniques provide a powerful toolkit for developing MAGE-2 (157-166) analogs with improved characteristics for research and potential therapeutic applications. mit.edu

Rational Design of MAGE-2 (157-166) Peptide Variants for Enhanced Immunogenicity

A key goal in cancer immunotherapy is to design vaccines that elicit the strongest possible immune response. Rational design principles are applied to create variants of natural tumor-associated peptides, like MAGE-2 (157-166), with enhanced immunogenicity. These modified peptides are often referred to as "heteroclitic peptides." acs.org

The design process often involves identifying the amino acid residues within the peptide that are crucial for binding to the MHC molecule and those that interact with the T-cell receptor. By making strategic amino acid substitutions, it is possible to improve the peptide's binding affinity and stability with the MHC molecule, which can lead to a more potent T-cell response. acs.org For example, modifying an amino acid to reduce electrostatic repulsion with the MHC binding groove can enhance complex formation and subsequent immunogenicity. acs.org The overarching goal is to create a peptide analog that is more effective at stimulating and expanding the population of tumor-specific T-cells than the original, naturally occurring peptide. nih.gov

Impact of Peptide Modifications on MHC Binding and T-Cell Recognition

A significant area of research focuses on modifying the MAGE-2 (157-166) peptide to improve its binding to Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T-cells. The stability of the peptide-MHC (pMHC) complex is a crucial factor in determining the immunogenicity of a peptide. researchgate.net

One common strategy is the alteration of MHC anchor residues within the peptide sequence. While this can enhance the stability of the pMHC complex, it can also unpredictably alter the binding of the T-cell receptor (TCR). nih.gov Such modifications can lead to the generation of "heteroclitic" peptides that may prime T-cells with different TCRs than those primed by the natural antigen. nih.gov This highlights the need for careful evaluation of any modified peptide to ensure it elicits a T-cell response that can effectively recognize the original tumor antigen. nih.gov

Research has shown that the affinity of the TCR for the pMHC complex is a key determinant of T-cell responsiveness. Engineering TCRs with enhanced affinity for specific tumor peptide-MHC complexes is a strategy to overcome the typically low affinity of natural TCRs for tumor antigens. cloudfront.net However, this approach carries the risk of increased cross-reactivity with other self-peptides, which could lead to toxicity. cloudfront.net Therefore, a thorough assessment of specificity is crucial for any affinity-enhanced TCR. cloudfront.net

The following table summarizes the impact of different types of peptide and TCR modifications on immune recognition:

Modification TypeIntended EffectPotential OutcomeKey Considerations
Peptide Anchor Residue Modification Enhance MHC binding stability. nih.govCan unpredictably alter TCR binding and may prime T-cells that poorly recognize the natural antigen. nih.govRequires careful evaluation of T-cell recognition of the natural peptide. nih.gov
TCR Affinity Enhancement Improve recognition of tumor cells with low antigen expression. nih.govIncreased risk of cross-reactivity with self-peptides, potentially leading to off-tumor toxicity. cloudfront.netRigorous specificity testing against a panel of self-peptides and normal tissues is essential. cloudfront.net
Peptide Analogs (Heteroclitic Peptides) Increase the immunogenicity of the peptide. nih.govMay elicit T-cells with suboptimal recognition of the native tumor antigen. nih.govThe fine specificity of the induced T-cell response must be thoroughly characterized. nih.gov

Structural Biology Approaches for MAGE-2 (157-166) Complexes

Understanding the three-dimensional structure of the MAGE-2 (157-166) peptide in complex with MHC molecules and TCRs is fundamental to deciphering the molecular basis of its recognition by the immune system.

X-ray Crystallography of MAGE-2 (157-166)-MHC-TCR Complexes

X-ray crystallography has been the primary method for determining the high-resolution structures of TCR-pMHC complexes. biorxiv.orgresearchgate.net This technique provides detailed insights into the specific amino acid interactions at the interface between the peptide, the MHC molecule, and the TCR. nih.govnih.gov These structures reveal how the TCR's complementarity-determining regions (CDRs) engage with the peptide and the MHC helices, explaining the specificity of the interaction. researchgate.netnih.gov For instance, crystallographic studies can show which peptide residues are critical for TCR contact and which are buried within the MHC binding groove, acting as anchor residues. nih.gov This information is invaluable for designing peptide modifications or engineering TCRs with improved properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While X-ray crystallography provides a static picture of the complex, Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the dynamic aspects of these interactions in solution. nih.gov NMR can be used to determine the structure of proteins and their complexes, and to study their conformational changes and binding kinetics. nih.gov Although technically challenging for large complexes like the TCR-pMHC, recent advancements in NMR methodology have expanded its applicability to higher molecular weight systems. nih.gov NMR can be particularly useful for studying the flexibility of the peptide within the MHC groove and the dynamics of the TCR-pMHC interaction, which are important for T-cell signaling. cip.com.cnudg.edu

In Vivo Immunogenicity Studies of MAGE-2 (157-166) in Pre-clinical Animal Models

To evaluate the potential of MAGE-2 (157-166) as an immunotherapeutic agent, it is essential to study its immunogenicity in a living organism. Pre-clinical animal models are indispensable for this purpose. nih.gov

Assessment of MAGE-2 (157-166) Immunogenicity in Transgenic Murine Models

A significant challenge in studying human-specific immune responses in mice is the difference in their MHC molecules. To overcome this, researchers utilize transgenic mice that express human leukocyte antigen (HLA) genes, the human equivalent of MHC. nih.govcreative-biolabs.comcreative-biolabs.com These HLA-transgenic mice can present the MAGE-2 (157-166) peptide in a human-relevant context, allowing for the assessment of its ability to induce a T-cell response. researchgate.netcreative-biolabs.com

In these models, the immunogenicity of the peptide is typically evaluated by immunizing the mice and then analyzing the resulting T-cell responses. researchgate.net This can involve measuring cytokine production (e.g., interferon-gamma), T-cell proliferation, and cytotoxic activity against target cells expressing the MAGE-2 peptide. nih.gov Studies have shown that the stability of the pMHC complex, as determined by its dissociation rate, is a better predictor of immunogenicity than binding affinity alone. researchgate.net

Evaluation of Adoptive Transfer of MAGE-2 (157-166)-Specific T-Cells in Pre-clinical Settings

Adoptive cell transfer (ACT) is a therapeutic approach that involves isolating, expanding, and re-infusing tumor-specific T-cells into a patient. aetna.com Pre-clinical models are crucial for evaluating the efficacy and safety of ACT using MAGE-2 (157-166)-specific T-cells. cloudfront.net

In these studies, human T-cells are genetically engineered to express a TCR that recognizes the MAGE-2 (157-166) peptide presented by a specific HLA molecule. cloudfront.netnih.govresearchgate.net These engineered T-cells are then transferred into immunodeficient mice bearing human tumors that express MAGE-2. cloudfront.net The ability of the transferred T-cells to infiltrate the tumor, proliferate, and exert anti-tumor effects is then assessed. cloudfront.net These models allow researchers to investigate factors that influence the success of ACT, such as the persistence and function of the transferred T-cells. nih.gov For example, studies have explored the impact of lymphodepletion (reducing the host's own lymphocytes) before T-cell transfer on the survival and anti-tumor activity of the engineered cells. nih.gov

The following table presents a summary of findings from pre-clinical studies involving MAGE-2 and related MAGE antigens:

Study FocusModel SystemKey FindingsReference
MAGE-A4 TCR Pre-clinical Evaluation In vitro assays and in vivo xenograft mouse modelsAffinity-enhanced TCR (ADP-A2M4) showed potent anti-tumor activity against MAGE-A4+ cell lines and in xenograft models. cloudfront.net cloudfront.net
MAGE-A4 TCR Persistence Clinical trial with correlative studiesTransferred TCR-engineered T-cells could persist for several months in patients, but this did not always correlate with tumor regression. nih.gov nih.gov
MAGE Peptide Immunogenicity HLA-A0201 transgenic micePeptides that formed more stable complexes with HLA-A0201 were more immunogenic. researchgate.net researchgate.net
NY-ESO-1 TCR Transgenic Mice C57BL/6 HLA-A*0201 TCR transgenic miceAdoptive transfer of TCR transgenic T-cells in combination with vaccination controlled tumor growth in vivo. nih.gov nih.gov

Regulation and Modulation of Mage 2 157 166 Immunological Recognition

Impact of Antigen Processing Defects on MAGE-2 (157-166) Epitope Presentation

The presentation of the MAGE-2 (157-166) epitope on the cell surface via Major Histocompatibility Complex (MHC) class I molecules is the culmination of a multi-step intracellular pathway known as the antigen processing and presentation machinery (APM). oup.comoup.com Defects in this machinery can significantly impair the ability of tumor cells to be recognized and eliminated by cytotoxic T lymphocytes (CTLs). oup.com

The generation of peptides for MHC class I presentation primarily relies on the ubiquitin-proteasome system. oup.comoup.com Proteins, including MAGE-A2, are targeted for degradation by the proteasome, which cleaves them into smaller peptide fragments. mdpi.com Variations in the composition of the proteasome, such as the presence of the immunoproteasome, can alter the repertoire of generated peptides, potentially affecting the efficiency of MAGE-2 (157-166) production. oup.comoup.com

Once generated, these peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). oup.com Downregulation or mutations in TAP can lead to a reduced supply of peptides to the ER, thereby diminishing the surface presentation of MHC class I-peptide complexes, including MAGE-2 (157-166). oup.com Within the ER, peptides may undergo further trimming by aminopeptidases before being loaded onto MHC class I molecules. mdpi.com The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells. oup.comoup.com

Defects at any of these stages—from proteasomal cleavage to peptide transport and loading—can result in decreased presentation of the MAGE-2 (157-166) epitope, allowing tumor cells to evade immune surveillance. oup.com Research has shown that tumor cells frequently exhibit aberrations in APM components, which correlates with negative clinical outcomes. oup.com For instance, a lack of recognition of MAGE-A3 expressing cells by specific CD4+ T cells has been linked to inefficient antigen processing and the amount of available antigen. nih.gov

Table 1: Key Components of the Antigen Processing Machinery (APM) and Potential Defects Affecting Epitope Presentation

ComponentFunctionPotential DefectConsequence for Epitope Presentation
Proteasome/ImmunoproteasomeProtein degradation and peptide generation. oup.comoup.comDownregulation of subunits, altered composition. oup.comInefficient or altered cleavage of the parent antigen, reducing the yield of the specific epitope.
Transporter associated with Antigen Processing (TAP)Transports peptides from the cytosol into the endoplasmic reticulum. oup.comMutations, downregulation. oup.comReduced availability of peptides for MHC class I loading.
Endoplasmic Reticulum Aminopeptidases (ERAP)Trims peptides to the optimal length for MHC binding. mdpi.comAltered activity.Generation of suboptimal or incorrect epitopes.
MHC Class I MoleculesBinds and presents peptides on the cell surface. oup.comDownregulation, mutations.Reduced number of stable peptide-MHC complexes on the cell surface.

Influence of Microenvironmental Factors on MAGE-2 (157-166)-Specific T-Cell Responses

The tumor microenvironment (TME) is a complex and dynamic milieu comprising tumor cells, stromal cells, immune cells, and soluble factors that can profoundly influence the effectiveness of anti-tumor T-cell responses. akkarilab.comtargetedonc.comnih.gov Even with adequate presentation of the MAGE-2 (157-166) epitope, factors within the TME can suppress the function of specific T cells.

Immunosuppressive cells are major contributors to this dampening effect. Regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs) are frequently recruited to the TME. targetedonc.comnih.gov These cells can inhibit T-cell function through various mechanisms, including the secretion of immunosuppressive cytokines like TGF-β and IL-10, the depletion of essential amino acids, and the expression of inhibitory checkpoint ligands. targetedonc.comnih.govfrontiersin.org For example, MDSCs can produce reactive oxygen species (ROS) and nitric oxide (NO), which can directly suppress T-cell proliferation and activity. frontiersin.org

Furthermore, tumor cells themselves can evade T-cell attack by upregulating the expression of immune checkpoint molecules, such as Programmed Death-Ligand 1 (PD-L1). targetedonc.com The interaction of PD-L1 with its receptor, PD-1, on activated T cells delivers an inhibitory signal that leads to T-cell exhaustion and dysfunction. targetedonc.comnih.gov The presence of a T-cell-inflamed tumor microenvironment, characterized by infiltrating T cells and a type I interferon signature, may indicate a pre-existing but suppressed immune response that could be amenable to checkpoint blockade therapies. nih.gov Conversely, a "non-inflamed" or "immune-excluded" TME lacks T-cell infiltration and may require different therapeutic approaches to overcome this barrier. nih.gov

Strategies for Enhancing MAGE-2 (157-166) Immunogenicity in Research Models

Given the challenges of antigen processing defects and the immunosuppressive tumor microenvironment, researchers are exploring various strategies to enhance the immunogenicity of the MAGE-2 (157-166) epitope in preclinical models. These strategies aim to boost the activation and effector function of MAGE-2 (157-166)-specific T cells.

Co-stimulatory Molecule Engagement in MAGE-2 (157-166) Recognition

T-cell activation requires two main signals: the first is the recognition of the peptide-MHC complex by the T-cell receptor (TCR), and the second is a co-stimulatory signal provided by the interaction of molecules on the T cell and the antigen-presenting cell (APC). researchgate.netimmunology.orgberkeley.edu Without this second signal, T cells may become anergic or undergo apoptosis. immunology.org

Key co-stimulatory molecules on T cells include CD28, which binds to B7 molecules (CD80/CD86) on APCs. berkeley.edu This interaction is crucial for the full activation, proliferation, and survival of naïve T cells. immunology.orgberkeley.edu Research models can leverage this by ensuring that APCs used for immunization express high levels of co-stimulatory molecules. Another important co-stimulatory pathway involves the CD40 ligand (CD40L) on T cells and CD40 on APCs. frontiersin.org Engagement of CD40 can enhance APC function and promote a more robust T-cell response. frontiersin.org Strategies to enhance co-stimulation in research settings include the use of agonistic antibodies against co-stimulatory receptors or the genetic modification of APCs to overexpress co-stimulatory ligands. frontiersin.org

Adjuvant Systems in Pre-clinical Models for MAGE-2 (157-166) Immunization

Adjuvants are substances incorporated into vaccine formulations to enhance the magnitude and durability of the immune response to a co-administered antigen. frontiersin.orgnih.gov They work by activating the innate immune system, which in turn shapes the subsequent adaptive immune response. nih.gov In preclinical studies of MAGE-2 (157-166)-based vaccines, various adjuvant systems are employed to boost immunogenicity.

Adjuvants can be broadly categorized as delivery systems and immunostimulants. nih.gov Delivery systems, such as emulsions (e.g., Montanide ISA 51) and nanoparticles (e.g., poly lactic-co-glycolic acid - PLGA), can create a depot effect, prolonging antigen availability and facilitating uptake by APCs. frontiersin.orgresearchgate.net

Immunostimulants directly activate innate immune cells by engaging pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). frontiersin.orgnih.gov For example, TLR agonists like monophosphoryl lipid A (MPL), a TLR4 agonist, and CpG oligodeoxynucleotides, a TLR9 agonist, have been used in combination with MAGE-A3 protein vaccines in clinical trials. researchgate.net The combination of different adjuvants, such as in the AS15 adjuvant system (containing MPL, CpG, and QS-21), has been shown to induce strong T-cell and antibody responses. researchgate.net The choice of adjuvant is critical for directing the immune response towards a Th1-polarized, cytotoxic T-cell response, which is desirable for cancer immunotherapy. frontiersin.org

Comparative and Future Directions in Mage 2 157 166 Research

Comparison of MAGE-2 (157-166) with Other MAGE Family Epitopes

The MAGE family of proteins, particularly the Type I MAGEs (MAGE-A, -B, -C), are considered prime targets for cancer immunotherapy due to their expression being largely restricted to tumor cells and male germline cells. dbaitalia.itnih.gov Various epitopes derived from these proteins have been identified, each with distinct characteristics.

MAGE-2 (157-166) is an HLA-A02:01-restricted epitope that has been shown to bind with high affinity to this MHC class I molecule and form stable complexes. sb-peptide.comnih.gov Studies in HLA-A0201Kb transgenic mice have demonstrated its immunogenicity, with the ability to elicit CTLs that can recognize and lyse tumor cells expressing both the MAGE-2 protein and the corresponding HLA molecule. sb-peptide.comnih.gov This specific recognition highlights its potential as a component in cancer vaccines. nih.gov In a study of multiple myeloma patients, CTL responses to MAGE-2 (157-166) were detected in four out of six HLA-A*0201 positive patients. ashpublications.org

In comparison, other MAGE family epitopes exhibit different HLA restrictions and immunogenic profiles. For instance, MAGE-A1 presents epitopes restricted by HLA-A1, HLA-A24, and HLA-Cw16. dbaitalia.it MAGE-A3 has well-characterized epitopes restricted by HLA-A1 and HLA-A2, among others. dbaitalia.it The MAGE-A3 epitope FLWGPRALV, while a known HLA-A0201 restricted epitope, is not always efficiently processed by tumor cells. nih.gov Similarly, MAGE-A4 has identified epitopes restricted by HLA-A24, HLA-A1, HLA-B37, and HLA-A0201. nih.gov

The immunogenicity can also vary. While MAGE-2 (157-166) shows robust CTL responses, the response to other antigens like NY-ESO-1, another cancer-testis antigen, has been described as uncommonly immunogenic, potentially due to the presence of multiple overlapping epitopes. jci.org The selection of epitopes for therapeutic use often considers factors like binding affinity and the stability of the peptide-MHC complex, as these are critical determinants of immunogenicity. researchgate.net

Table 1: Comparison of Selected MAGE Family Epitopes

EpitopeSequenceHLA RestrictionKey Findings
MAGE-2 (157-166) YLQLVFGIEVHLA-A02:01High-affinity binding and stable complex formation; immunogenic in transgenic mice and humans. sb-peptide.comnih.govashpublications.org
MAGE-A1 (161-169)EADPTGHSYHLA-A1Identified as a CTL epitope. dbaitalia.it
MAGE-A3 (271-279)FLWGPRALVHLA-A02:01Known CTL epitope, but may be inefficiently processed by tumor cells. nih.gov
MAGE-A4 (143-151)NYKRCFPVIHLA-A24Identified as a CTL epitope. nih.gov
MAGE-C2 (336-344)(not specified)(not specified)CTL responses have been documented. researchgate.net

Unexplored Aspects of MAGE-2 (157-166) Antigen Processing and Presentation

While it is established that MAGE-2 (157-166) is processed and presented via the MHC class I pathway in the context of HLA-A*0201, many nuances of this intracellular process remain to be fully elucidated. nih.gov The MAGE-A proteins are primarily located in the nucleus and cytoplasm, lacking clear signal sequences for direct entry into the endoplasmic reticulum where peptide loading onto MHC class I molecules occurs. nih.gov

The precise mechanisms governing the proteasomal cleavage of the MAGE-2 protein to generate the exact 157-166 fragment are not fully detailed. The efficiency of this process can be influenced by the composition of the proteasome, such as the presence of immunoproteasome subunits, which can alter cleavage patterns. aai.org Furthermore, the efficiency of the Transporter associated with Antigen Processing (TAP) in translocating the generated peptide into the endoplasmic reticulum is a critical step that has not been specifically quantified for MAGE-2 (157-166). nih.gov Studies on other antigens like NY-ESO-1 have shown that presentation can be independent of certain proteasome subunits but is impaired in TAP-deficient cells, suggesting a complex and epitope-specific processing pathway. aai.org

Another area requiring further investigation is the potential for MAGE-2 derived peptides to be presented by MHC class II molecules. For an optimal anti-tumor immune response, the activation of CD4+ T helper cells is crucial. nih.gov The pathways for endogenous antigens like MAGE-A proteins to access the MHC class II loading compartment are not well understood, though mechanisms like autophagy have been proposed. nih.gov Research on MAGE-A3 has highlighted the difficulty in demonstrating the natural processing and presentation of certain epitopes to CD4+ T cells, indicating that this is a significant gap in knowledge for the MAGE family as a whole. nih.gov

Advanced Methodological Approaches for MAGE-2 (157-166) Characterization

The characterization of T-cell responses to MAGE-2 (157-166) has been facilitated by a range of sophisticated immunological and molecular techniques.

Cytokine Secretion Assays: The enzyme-linked immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of antigen-specific T cells by detecting their cytokine production (e.g., IFN-γ) upon stimulation with the MAGE-2 (157-166) peptide. ashpublications.orgmayflowerbio.com This functional assay provides direct evidence of a cellular immune response. ashpublications.org

MHC-Peptide Tetramer Staining: A key technology for identifying and quantifying epitope-specific T cells is the use of fluorescently labeled MHC-peptide tetramers. ashpublications.org These reagents, consisting of four HLA molecules complexed with the MAGE-2 (157-166) peptide, bind specifically to the T-cell receptors of cognate CD8+ T cells, allowing for their precise enumeration and isolation by flow cytometry. ashpublications.org

In Silico and In Vitro Binding Assays: Computational algorithms are used to predict potential CTL epitopes within an antigen's sequence based on their predicted binding affinity to specific HLA alleles. jci.org These predictions are then validated through experimental binding assays, which measure the ability of a peptide to bind to and stabilize HLA molecules on the surface of cells, such as the T2 cell line which is deficient in TAP. researchgate.net The stability of the resulting MHC-peptide complex, often measured by its dissociation rate at 37°C, is a strong correlate of immunogenicity. researchgate.net

Humanized Transgenic Mouse Models: The use of mice transgenic for human HLA genes, such as HLA-A*0201Kb mice, provides a valuable in vivo system to assess the immunogenicity of human epitopes like MAGE-2 (157-166). sb-peptide.comnih.gov These models allow for preclinical evaluation of peptide immunogenicity and the mechanisms of the resulting T-cell response. sb-peptide.com

Mass Spectrometry-based Immunopeptidomics: A powerful, unbiased approach to identify naturally processed and presented epitopes involves the direct elution of peptides from HLA molecules on the surface of tumor cells, followed by their identification using mass spectrometry. This method could confirm the natural processing of MAGE-2 (157-166) and potentially identify other MAGE-2 derived epitopes.

Table 2: Methodologies for MAGE-2 (157-166) Research

MethodologyApplicationPurpose
ELISPOT AssayFunctional T-cell analysisQuantifies frequency of cytokine-producing T cells specific for the peptide. ashpublications.org
MHC-Peptide TetramersT-cell enumeration and sortingDirectly visualizes and isolates T cells with receptors for the specific HLA/peptide complex. ashpublications.org
HLA Binding/Stability AssaysEpitope validationMeasures the affinity and stability of the peptide-MHC interaction, a predictor of immunogenicity. researchgate.net
Humanized Transgenic MiceIn vivo immunogenicity testingAssesses the ability of the peptide to elicit a T-cell response in a living organism with a humanized immune component. nih.gov
Mass SpectrometryEpitope discoveryIdentifies peptides naturally presented by tumor cells' HLA molecules.

Integration of MAGE-2 (157-166) Research into Broader Immunological Paradigms

Research on MAGE-2 (157-166) contributes significantly to several overarching paradigms in immunology and oncology.

Firstly, it exemplifies the "cancer-testis antigen" (CTA) concept, which is central to modern tumor immunotherapy. sb-peptide.comashpublications.org CTAs like MAGE-2 are ideal targets because their restricted expression pattern minimizes the risk of autoimmune responses against healthy tissues. ashpublications.org The study of CTL responses to MAGE-2 (157-166) reinforces the principle that the immune system can recognize and target cancer cells through specific peptide epitopes, a cornerstone of adoptive T-cell therapies and therapeutic cancer vaccines. nih.govashpublications.org

Secondly, the investigation of MAGE-2 (157-166) informs the paradigm of immunodominance. In any given immune response to a complex antigen, T cells often focus on a limited number of "immunodominant" epitopes. Understanding why MAGE-2 (157-166) is immunogenic in HLA-A*0201 individuals—likely due to factors like high expression of the parent protein, efficient processing, and high-affinity MHC binding—provides insights into the rules governing epitope selection by the immune system. researchgate.net This knowledge is critical for the rational design of multi-epitope or "poly-epitope" vaccines that aim to induce a broad and effective anti-tumor response. nih.gov

Finally, the study of MAGE-2 (157-166) is part of a larger effort to understand the interplay between innate and adaptive immunity in cancer. nih.gov The initial recognition of tumor cells and the subsequent priming of T cells involve innate immune cells like dendritic cells (DCs). nih.gov Research into how DCs process and present MAGE-2 antigens, and how this process can be optimized (e.g., through DC-based vaccines), connects the specific study of this peptide to the broader field of immune regulation and vaccine development. nih.govnih.gov It highlights the need for therapies that not only provide a target (the epitope) but also ensure its effective presentation in an immunologically stimulating context.

Q & A

Q. What is the role of MAGE-2 (157-166) in melanoma immunology, and how is it identified experimentally?

MAGE-2 (157-166) is a tumor-associated antigen peptide derived from the MAGE-2 protein, presented by HLA-A1 molecules on melanoma cells. It is recognized by cytolytic T lymphocytes (CTLs), enabling targeted immune responses against tumors . To identify this peptide in tumor samples:

  • RT-PCR or RNA sequencing validates gene expression in melanoma cell lines.
  • HLA-A1 typing ensures compatibility for antigen presentation.
  • CTL activation assays (e.g., IFN-γ ELISPOT) confirm immune recognition .

Q. What methodologies are used to confirm HLA-A1-restricted presentation of MAGE-2 (157-166)?

  • MHC-peptide binding assays quantify affinity between the peptide and HLA-A1.
  • X-ray crystallography or cryo-EM visualizes structural interactions.
  • Functional validation via co-culture of HLA-A1+ antigen-presenting cells with patient-derived CTLs .

Q. How do researchers ensure specificity when detecting MAGE-2 (157-166) in heterogeneous tumor samples?

  • Use laser capture microdissection to isolate tumor cells from stromal tissue.
  • Combine flow cytometry (for HLA-A1 surface expression) with mass spectrometry to detect peptide-MHC complexes.
  • Validate findings with negative controls (e.g., HLA-A1-negative cell lines) .

Advanced Research Questions

Q. How can experimental designs optimize the study of T-cell responses to MAGE-2 (157-166) in vitro and in vivo?

  • In vitro: Use autologous T-cell clones from melanoma patients to assess antigen-specific cytotoxicity. Include checkpoint blockade inhibitors (e.g., anti-PD-1) to model therapeutic interventions.
  • In vivo: Employ HLA-A1 transgenic mouse models engrafted with MAGE-2+ tumors. Monitor tumor regression and T-cell infiltration via multiparametric flow cytometry .
  • Data rigor: Apply single-cell RNA sequencing to dissect T-cell receptor diversity and functional states .

Q. How to resolve contradictions in reported MAGE-2 (157-166) expression levels across studies?

  • Conduct meta-analyses to harmonize data from disparate cohorts, adjusting for variables like tumor stage and HLA heterogeneity.
  • Perform sensitivity analyses to assess methodological biases (e.g., antibody specificity in immunohistochemistry vs. RNA-seq sensitivity).
  • Use public repositories (e.g., TCGA) to cross-validate findings with large-scale genomic datasets .

Q. What strategies address variability in immunogenicity of MAGE-2 (157-166) across patient populations?

  • Stratify patients by HLA haplotype and tumor mutational burden to identify responders.
  • Develop personalized vaccines using peptide-loaded dendritic cells, paired with longitudinal immune monitoring (e.g., tetramer staining for antigen-specific T cells).
  • Incorporate machine learning to predict immunogenicity based on peptide-MHC binding affinity and T-cell repertoire data .

Q. How to design a longitudinal study evaluating MAGE-2 (157-166) as a biomarker for immunotherapy response?

  • Cohort design: Enroll HLA-A1+ melanoma patients receiving anti-PD-1/CTLA-4 therapy.
  • Endpoints: Track peptide-specific T-cell frequencies (via tetramer staining ) and tumor progression at baseline, 3-month, and 6-month intervals.
  • Statistical models: Use Cox regression to correlate T-cell persistence with survival outcomes, adjusting for confounders like tumor microenvironment signatures .

Methodological Considerations

  • Data quality: Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document protocols for antigen purification, HLA typing, and assay validation .
  • Ethical compliance: For clinical samples, obtain informed consent and address data anonymization per IRB guidelines .
  • Literature synthesis: Systematically review prior studies using tools like PRISMA to avoid redundancy and identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.